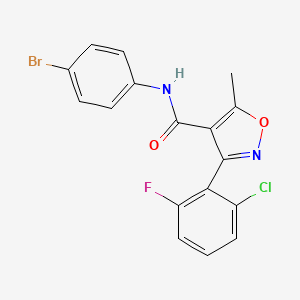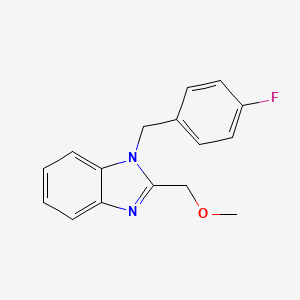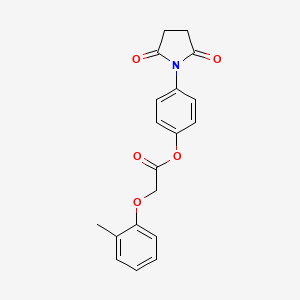
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases.
Mécanisme D'action
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide binds to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and regulating gene expression. This leads to the downregulation of genes that are involved in cell proliferation, inflammation, and other processes that are dysregulated in various diseases. The exact mechanism of action of N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide is still being studied, but it is believed to involve the disruption of protein-protein interactions within the bromodomain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been shown to have potent inhibitory effects on BET proteins in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce inflammation in animal models of arthritis and other inflammatory diseases. N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, although the exact mechanisms of these effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory effects on BET proteins, making it a useful tool for studying the role of these proteins in various diseases. However, there are also some limitations to using N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. It can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective inhibitors of BET proteins. Another area of research is the investigation of the role of BET proteins in various diseases, including cancer, inflammation, and neurological disorders. The use of N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide as a therapeutic agent in humans is also an area of active research, although further studies are needed to determine its safety and efficacy.
Méthodes De Synthèse
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide can be synthesized by the reaction of 4-bromoaniline, 2-chloro-6-fluoroaniline, and 5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of cancer, as well as in the regulation of immune responses and inflammation. N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTQAQVOUQHXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976805 | |
| Record name | N-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
CAS RN |
6132-25-8 | |
| Record name | N-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)


![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)
